molecular formula C17H26N2 B1604506 1,4'-Bipiperidine, 1'-(phenylmethyl)- CAS No. 116269-53-5

1,4'-Bipiperidine, 1'-(phenylmethyl)-

Cat. No.: B1604506
CAS No.: 116269-53-5
M. Wt: 258.4 g/mol
InChI Key: NTYOWZTVTNNSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4’-Bipiperidine, 1’-(phenylmethyl)- is a chemical compound with the molecular formula C17H26N2. It is a derivative of bipiperidine, where one of the piperidine rings is substituted with a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-Bipiperidine, 1’-(phenylmethyl)- typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the piperidine ring .

Industrial Production Methods

In an industrial setting, the production of 1,4’-Bipiperidine, 1’-(phenylmethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4’-Bipiperidine, 1’-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4’-Bipiperidine, 1’-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4’-Bipiperidine, 1’-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4’-Bipiperidine, 1’-(phenylmethyl)- is unique due to the presence of both piperidine and phenylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-benzyl-4-piperidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-3-7-16(8-4-1)15-18-13-9-17(10-14-18)19-11-5-2-6-12-19/h1,3-4,7-8,17H,2,5-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYOWZTVTNNSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354221
Record name 1,4'-Bipiperidine, 1'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116269-53-5
Record name 1,4'-Bipiperidine, 1'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4'-Bipiperidine, 1'-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
1,4'-Bipiperidine, 1'-(phenylmethyl)-
Reactant of Route 3
Reactant of Route 3
1,4'-Bipiperidine, 1'-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
1,4'-Bipiperidine, 1'-(phenylmethyl)-
Reactant of Route 5
Reactant of Route 5
1,4'-Bipiperidine, 1'-(phenylmethyl)-
Reactant of Route 6
Reactant of Route 6
1,4'-Bipiperidine, 1'-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.